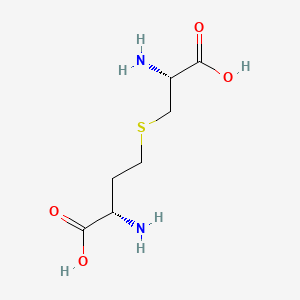
MitoDPP-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MitoDPP-2 is a fluorescent probe for measuring the activity levels of "erasers" of S-palmitoylation, acyl-protein thioesterases (APTs), within mitochondria of live cells.
Applications De Recherche Scientifique
Molecular Imprinting Technology and Its Applications
Molecular imprinting technology (MIT), a method for forming selective sites in a polymer matrix with the memory of a template, finds applications in various fields due to its selectivity and robustness. This technology has significant applications in chemical sensors, artificial antibodies, and solid-phase extraction. Challenges in MIT involve issues like biological macromolecule imprinting and template leakage, which impact its broader applicability. Recent advances in MIT have been focused on overcoming these challenges and expanding its applications (Chen, Xu, & Li, 2011).
Direct Readout Protonophore Induced Selective Uncoupling and Dysfunction of Mitochondria
MitoDP, a fluorescent probe, has been developed to monitor protonophore-induced mitochondrial membrane potential changes, ROS formation, and ATP depletion in cancer cells. This demonstrates the application of such molecules in real-time monitoring of mitochondrial activity, crucial for cancer therapy and diagnosis. The study highlights the concept of controlled and spatial release of bioactive agents in mitochondria of cancer cells (Bobba et al., 2019).
Two-Photon Polymerization in Cell and Tissue Engineering
Two-photon polymerization (2PP) is a technique used for creating hydrogel scaffolds with high resolution and spatial complexity. These scaffolds are increasingly evaluated for their potential in cell and tissue engineering applications. The technology allows for the design of materials that can support the development of complex tissue structures, offering opportunities in clinical applications like bone, cancer, and cardiac tissues (Song et al., 2019).
Photostable AIE Luminogen for Mitochondrial Imaging
A fluorescent agent, tetraphenylethene-triphenylphosphonium (TPE-TPP), has been designed for mitochondrial imaging. This agent demonstrates high specificity, superior photostability, and tolerance to environmental changes, allowing long-term imaging and tracking of mitochondrial morphological changes. This highlights the application of advanced imaging agents in studying mitochondrial dynamics, which is critical for understanding cellular processes like apoptosis (Leung et al., 2013).
Propriétés
Nom du produit |
MitoDPP-2 |
|---|---|
Formule moléculaire |
C59H62ClN4O8PS |
Poids moléculaire |
1053.6488 |
Nom IUPAC |
(3-(4-(3'-((Methyl((R)-1-(methylamino)-3-(octanoylthio)-1-oxopropan-2-yl)carbamoyl)oxy)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)piperazin-1-yl)-3-oxopropyl)triphenylphosphonium chloride |
InChI |
InChI=1S/C59H61N4O8PS.ClH/c1-4-5-6-7-17-28-55(65)73-41-51(56(66)60-2)61(3)58(68)69-43-30-32-50-53(40-43)70-52-39-42(29-31-49(52)59(50)48-27-19-18-26-47(48)57(67)71-59)62-34-36-63(37-35-62)54(64)33-38-72(44-20-11-8-12-21-44,45-22-13-9-14-23-45)46-24-15-10-16-25-46;/h8-16,18-27,29-32,39-40,51H,4-7,17,28,33-38,41H2,1-3H3;1H/t51-,59?;/m0./s1 |
Clé InChI |
FIENIYRFTGKZCL-PZXRBRNOSA-N |
SMILES |
O=C(N1CCN(C2=CC3=C(C4(C5=C(O3)C=C(OC(N(C)[C@@H](CSC(CCCCCCC)=O)C(NC)=O)=O)C=C5)OC(C6=C4C=CC=C6)=O)C=C2)CC1)CC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MitoDPP-2; MitoDPP 2; MitoDPP2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine](/img/structure/B1193119.png)
![2-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]ethylphosphonic acid](/img/structure/B1193120.png)
![3-{5-[(3-aminopropyl)carbamoyl]thiophen-2-yl}-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}benzoic acid](/img/structure/B1193124.png)

![6-[6-[4-[2-[[2-(1-Adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B1193130.png)
